5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile
Overview
Description
5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 g/mol . It is a member of the pyridine family and is characterized by the presence of a chloro group, a hydroxy group, and two methyl groups attached to the nicotinonitrile core . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile typically involves the chlorination of 2-hydroxy-4,6-dimethylnicotinonitrile. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The raw materials are subjected to chlorination in the presence of catalysts to enhance the reaction rate and yield. The product is then purified through crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-4,6-dimethylnicotinonitrile.
Reduction: Formation of 5-chloro-2-hydroxy-4,6-dimethylaminonicotinonitrile.
Substitution: Formation of 5-substituted-2-hydroxy-4,6-dimethylnicotinonitrile derivatives.
Scientific Research Applications
5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylnicotinonitrile
- 2,5-Dichloro-4,6-dimethylnicotinonitrile
- 6-Chloro-2,4-dimethylnicotinonitrile
Uniqueness
5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile is unique due to the presence of both a chloro and a hydroxy group on the nicotinonitrile core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUMKPKEXHJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Cl)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381840 | |
Record name | 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727157 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23819-92-3 | |
Record name | 5-Chloro-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23819-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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